

Thermochemical Properties of 5-Methyl-2-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: **5-Methyl-2-nitrophenol**

Cat. No.: **B1361083**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined and computationally estimated thermochemical properties of **5-Methyl-2-nitrophenol** (CAS No: 700-38-9). The data is presented in a structured format to facilitate its use in research, drug development, and scientific applications. Detailed experimental protocols for the key analytical techniques employed in determining these properties are also outlined.

Core Thermochemical Data

The thermochemical properties of **5-Methyl-2-nitrophenol** are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Phase Transition and Enthalpy Data

Property	Value	Units	Method	Reference
Melting Point (T _{fus})	327.8	K	Not specified	Buchowski, Domanska, et al., 1975[1]
53-56	°C	Not specified	Sigma-Aldrich[2]	
Enthalpy of Fusion (ΔfusH)	20.79	kJ/mol	Differential Scanning Calorimetry (DSC)	Acree, 1991[1]
Enthalpy of Vaporization (ΔvapH°)	62.8 ± 0.5	kJ/mol	Gas Saturation	Heintz, Kapteina, et al., 2007[1]

Table 2: Calculated Thermochemical Properties

Property	Value	Units	Method	Source
Standard Enthalpy of Formation (Gas Phase, ΔfH° _{gas})	-150.82	kJ/mol	Joback Method	Cheméo[3]
Standard Gibbs Free Energy of Formation (ΔfG°)	-8.23	kJ/mol	Joback Method	Cheméo[3]

Note: The values in Table 2 are computationally estimated and have not been experimentally verified.

Experimental Protocols

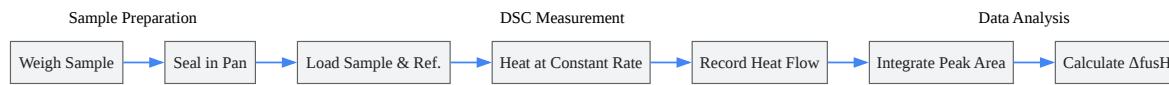
The determination of the thermochemical properties listed above relies on precise experimental techniques. The following sections detail the general methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.^[4] This method is widely used to determine the enthalpy of fusion of organic compounds.^[5]

General Protocol:

- Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of **5-Methyl-2-nitrophenol** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard with a known melting point and enthalpy of fusion, such as indium.
- Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then increased at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).
- Data Analysis: The instrument records the difference in heat flow between the sample and the reference as a function of temperature. The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample.



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Figure 1: Generalized workflow for determining the enthalpy of fusion using Differential Scanning Calorimetry.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid or liquid with low volatility. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

General Protocol:

- **Sample Preparation:** A known mass of **5-Methyl-2-nitrophenol** is placed into a Knudsen cell, which is a small container with a precisely dimensioned small orifice.
- **Experimental Setup:** The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
- **Measurement:** The mass loss of the sample over a specific period is measured using a sensitive microbalance. This mass loss is due to the effusion of the vapor through the orifice.
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
- **Enthalpy of Vaporization:** The measurements are repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.



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Figure 2: Generalized workflow for determining the enthalpy of vaporization using the Knudsen effusion method.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of organic compounds. The process involves the complete combustion of a substance in a constant-volume container (a "bomb").

General Protocol:

- **Sample Preparation:** A pellet of a known mass of **5-Methyl-2-nitrophenol** is placed in a crucible inside the combustion bomb. A fuse wire is positioned to be in contact with the sample.
- **Bomb Assembly:** A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is placed in a calorimeter vessel containing a precisely known mass of water. The entire assembly is placed in an insulating jacket.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded before and after combustion.
- **Data Analysis:** The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system. After correcting for the heat of combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample), the standard internal energy of combustion is determined. This is then converted to the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated using Hess's Law.



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Figure 3: Generalized workflow for determining the standard enthalpy of formation using combustion calorimetry.

Concluding Remarks

This guide provides a consolidated source of thermochemical data for **5-Methyl-2-nitrophenol**, intended to be a valuable resource for the scientific community. The presented data, in conjunction with the detailed experimental methodologies, will aid in the design and interpretation of studies involving this compound. It is important to note the absence of experimentally determined values for the standard enthalpy of formation and heat capacity, highlighting an area for future experimental investigation.

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